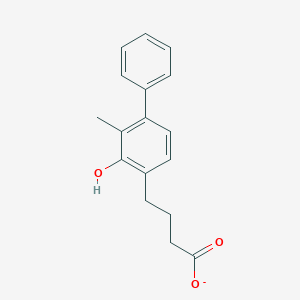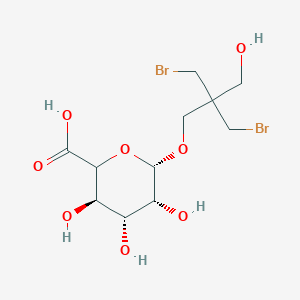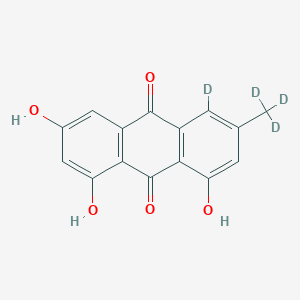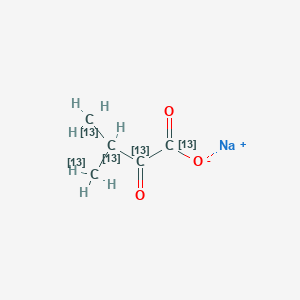
Mapenterol-d6 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mapenterol-d6 Hydrochloride is a stable isotope labelled form of Mapenterol Hydrochloride . It is also known by the molecular formula C14H14D6ClF3N2O • HCl . It is a type of β2-adrenoceptor agonist .
Synthesis Analysis
The synthesis of this compound involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules . This process is largely used as tracers for quantitation during the drug development process .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string: C(F)(F)(F)C1=CC(C(CNC(CC)(C([2H])([2H])[2H])C([2H])([2H])[2H])O)=CC(Cl)=C1N.Cl .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
Numéro CAS |
1246816-02-3 |
|---|---|
Formule moléculaire |
C₁₄H₁₅D₆Cl₂F₃N₂O |
Poids moléculaire |
367.27 |
Synonymes |
4-Amino-3-chloro-α-[[(1,1-dimethylpropyl-d6)amino]methyl]-5-(trifluoromethyl)benzenemethanol Hydrochloride; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(1R,3S,5R)-2-[(2R)-2-Amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1141281.png)

![beta-D-Glucopyranosiduronic acid, 1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-8-yl](/img/structure/B1141286.png)
